molecular formula C13H14N4O2S B2985344 1-(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethan-1-one CAS No. 2310156-42-2

1-(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethan-1-one

Cat. No.: B2985344
CAS No.: 2310156-42-2
M. Wt: 290.34
InChI Key: OPBTTYWLOWGCBJ-UHFFFAOYSA-N
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Description

1-(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethan-1-one is a complex organic compound featuring a pyrrolidine ring connected to a thiadiazole and pyridine ring. This arrangement of functional groups imbues the compound with unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethan-1-one can be synthesized through a multi-step process involving the formation of each ring structure followed by their linkage. One common route begins with the synthesis of 1,2,5-thiadiazole, achieved through cyclization reactions of precursor molecules under controlled conditions.

Industrial Production Methods

Industrial production often scales up these laboratory methods, using large reactors and precise control over temperature and pressure to ensure high yields and purity. Specific catalysts and solvents are chosen to optimize reaction rates and product stability.

Chemical Reactions Analysis

Types of Reactions it Undergoes

1-(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethan-1-one undergoes various types of chemical reactions:

  • Oxidation: : The compound can be oxidized to introduce new functional groups or modify existing ones.

  • Reduction: : Reduction reactions can break certain bonds within the molecule, altering its structure.

  • Substitution: : The functional groups attached to the rings can be replaced with other groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Conditions such as temperature, solvent type, and pH are meticulously controlled to steer the reactions towards desired products.

Major Products Formed from These Reactions

Oxidation reactions can yield sulfoxides or sulfones from the thiadiazole ring. Reduction often leads to simpler alkanes or alcohols. Substitution reactions can introduce a plethora of functional groups, creating a variety of derivatives with different chemical properties.

Scientific Research Applications

Chemistry

Biology

Biologically, the compound has shown promise in binding to specific enzymes or receptors, influencing biochemical pathways. This makes it a candidate for drug development, particularly in targeting diseases at the molecular level.

Medicine

In medicine, researchers explore its potential as a therapeutic agent. Its interactions with biological targets can be harnessed for developing new medications for various conditions, including infections and chronic diseases.

Industry

Industrially, it may be used in the development of new materials or chemicals. Its unique structure allows it to act as a building block in the synthesis of polymers or as a specialty chemical in various applications.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. These interactions can modify the activity of these targets, leading to changes in cellular processes and pathways. The precise mechanism often involves binding to active sites or altering the conformation of the target molecules.

Comparison with Similar Compounds

Similar compounds include:

  • 1-(3-((1,2,4-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethan-1-one

  • 1-(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-2-yl)ethan-1-one

These compounds share core structures but differ in the positioning or type of functional groups, leading to variations in their chemical behavior and potential applications. This compound's uniqueness lies in its specific combination of the 1,2,5-thiadiazole and pyrrolidine rings, providing distinct reactivity and interaction profiles.

Conclusion

1-(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethan-1-one stands out due to its intricate structure and wide-ranging reactivity. From its synthesis to its applications in various scientific fields, it demonstrates the power of chemical engineering and molecular biology in creating compounds with diverse and impactful uses.

Properties

IUPAC Name

2-pyridin-3-yl-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S/c18-13(6-10-2-1-4-14-7-10)17-5-3-11(9-17)19-12-8-15-20-16-12/h1-2,4,7-8,11H,3,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPBTTYWLOWGCBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NSN=C2)C(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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